Antazoline hydrochloride is a first-generation antihistamine primarily utilized for its anticholinergic properties. It is commonly prescribed for the symptomatic treatment of nasal congestion and allergic conjunctivitis. The compound acts as a histamine H1 receptor antagonist, selectively binding to the receptor without activating it, thereby blocking the effects of endogenous histamine. This mechanism leads to temporary relief from symptoms associated with allergic reactions, such as nasal congestion and eye irritation .
The chemical structure of antazoline hydrochloride is represented by the formula with a molar mass of approximately 301.82 g/mol. Its IUPAC name is N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline hydrochloride .
Antazoline hydrochloride acts as a first-generation antihistamine. It works by competitively binding to histamine H1 receptors on target cells like mast cells and immune cells []. This prevents histamine, a key mediator of allergic reactions, from binding and triggering symptoms like inflammation, itching, and runny nose.
The biological activity of antazoline hydrochloride is primarily attributed to its role as a histamine H1 receptor antagonist. By blocking these receptors, antazoline effectively reduces symptoms associated with allergic responses, such as:
Additionally, due to its anticholinergic effects, it may also lead to side effects such as dry mouth and sedation . Research indicates that prolonged use of first-generation antihistamines like antazoline may be linked to cognitive decline in older adults due to their anticholinergic properties .
Antazoline hydrochloride can be synthesized through several methods involving the reaction of benzylamine derivatives with imidazole or its derivatives. A common synthetic route includes:
This multi-step synthesis allows for fine-tuning the properties of the final product based on desired pharmacological profiles .
Antazoline hydrochloride is primarily used in:
Studies on antazoline hydrochloride have highlighted several important interactions:
Antazoline hydrochloride shares similarities with several other antihistamines and compounds that act on histamine receptors. Here are some comparable compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Diphenhydramine | C₁₈H₂₁N₃ | Histamine H1 receptor antagonist | Strong sedative effects; used in sleep aids |
Promethazine | C₁₈H₂₀N₂S | Histamine H1 receptor antagonist | Also has antiemetic properties |
Chlorpheniramine | C₁₄H₁₄ClN | Histamine H1 receptor antagonist | Less sedating than diphenhydramine |
Cetirizine | C₂₁H₂₅ClN₂O | Selective histamine H1 receptor antagonist | Second-generation; less sedation |
Antazoline hydrochloride is unique due to its combination of both antihistaminic and anticholinergic properties, making it particularly effective for treating nasal congestion and allergic conjunctivitis. Its specific structural characteristics allow it to selectively block histamine receptors while providing additional therapeutic benefits not found in many second-generation antihistamines, which tend to have fewer side effects but are less effective for certain conditions .
Antazoline hydrochloride primarily functions as an inverse agonist at the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR) responsible for mediating allergic and inflammatory responses. Structural studies of H1R bound to inverse agonists such as astemizole and desloratadine reveal a conserved binding mode within the orthosteric pocket [1]. In this configuration, the ligand’s aromatic groups engage hydrophobic residues, including Y4316.51 and W4286.48, while its basic amine forms an electrostatic interaction with D1073.32 [1]. These interactions stabilize the receptor’s inactive conformation by preventing downward movement of the toggle switch residue W4286.48, thereby inhibiting G protein coupling [1].
Comparative analyses of apo and ligand-bound H1R structures demonstrate that inverse agonists like antazoline restrict conformational flexibility in the extracellular regions of TM3 and TM6, effectively insulating critical activation motifs such as the P5.50-I3.40-F6.44 triad [1]. This stabilization mechanism explains antazoline’s efficacy in suppressing basal H1R signaling, a hallmark of inverse agonism [1].
While antazoline’s primary target is H1R, it exhibits secondary activity at ion channels, particularly NMDA receptors and P/Q-type calcium channels. Electrophysiological studies indicate that antazoline antagonizes NMDA receptors with an IC50 of 4 µM, reducing sodium and calcium influx through these ligand-gated channels [2]. This dual inhibition alters neuronal excitability by diminishing depolarizing currents mediated by sodium and calcium ions.
Target | Activity (IC50) | Mechanism |
---|---|---|
NMDA receptors | 4 µM | Non-competitive antagonism |
P/Q-type Ca2+ channels | 10 µM | Voltage-dependent inhibition |
Additionally, antazoline inhibits P/Q-type calcium channels (IC50 = 10 µM), further contributing to its modulation of calcium-dependent processes such as neurotransmitter release [2].
By blocking NMDA receptors and P/Q-type calcium channels, antazoline reduces membrane permeability to sodium, calcium, and potassium ions. This broad-spectrum ion channel modulation stabilizes resting membrane potentials in excitable cells, attenuating pathological hyperexcitability in conditions such as arrhythmias and neuroinflammatory states [2]. The compound’s lipophilic nature enhances its interaction with channel pore regions, facilitating state-dependent inhibition during depolarized states [2].
Beyond H1R, antazoline interacts with NMDA receptors, as noted above, and exhibits weak affinity for muscarinic acetylcholine receptors. These secondary interactions broaden its pharmacological profile, contributing to off-target effects in the central nervous system. The NMDA receptor antagonism, in particular, may underlie antazoline’s neuroprotective potential in ischemia-reperfusion injury models, though this remains speculative without direct evidence [2].
Antazoline’s inverse agonism at H1R suppresses Gq-mediated signaling cascades, including phospholipase C activation and subsequent inositol trisphosphate (IP3)-dependent calcium mobilization [1]. Concurrent NMDA receptor blockade further dampens calcium influx, reducing activation of calcium/calmodulin-dependent protein kinases and nitric oxide synthases [2]. This dual modulation of GPCR and ion channel signaling creates a synergistic effect, stabilizing cellular homeostasis under inflammatory or excitotoxic conditions.
Antazoline hydrochloride demonstrates highly effective atrial fibrillation termination through multiple coordinated electrophysiological mechanisms. The compound exhibits quinidine-like properties with multichannel blocking effects on both sodium and potassium channels, resulting in comprehensive antiarrhythmic action [1] [2] [3].
Antazoline hydrochloride produces profound effects on atrial refraction times through comprehensive modulation of effective refractory periods. Clinical electrophysiological studies demonstrate significant prolongation of both right and left atrial effective refractory periods, with increases of seventeen point one percent and six point seven percent respectively following antazoline administration [7] [8].
The compound increases right atrial effective refractory period from baseline values of two hundred ten point six seven milliseconds to two hundred forty-six point six seven milliseconds, representing a highly significant change. Left atrial effective refractory period similarly increases from two hundred thirty point six seven milliseconds to two hundred forty-six milliseconds [7]. These changes occur in a dose-dependent manner, with maximal effects observed at cumulative doses of three hundred milligrams [8].
Experimental studies using isolated heart preparations reveal that antazoline produces even more dramatic effects on atrial refraction times, with increases of seventy-four milliseconds in atrial effective refractory period observed in rabbit models. This prolongation significantly exceeds the concurrent increase in action potential duration, resulting in enhanced postrepolarization refractoriness that contributes to the antiarrhythmic effect [4]. The enhanced refractoriness prevents premature atrial activation and interrupts reentrant circuits that sustain atrial fibrillation [3] [4].
Antazoline hydrochloride demonstrates unique effects on atrioventricular conduction that distinguish it from other antiarrhythmic agents. Unlike many sodium channel blockers, antazoline does not impair atrioventricular nodal conduction and may actually improve conduction properties through its anticholinergic effects [1] [2] [3].
Electrophysiological studies reveal that antazoline administration does not significantly affect atrioventricular nodal effective refractory period or Wenckebach point, indicating preservation of normal atrioventricular conduction properties. The compound shows no negative impact on sinus node function or atrioventricular conduction, a unique characteristic among antiarrhythmic drugs [7] [8]. This preservation of conduction allows for continued normal heart rate response and prevents the development of clinically significant bradycardia [1].
The anticholinergic properties of antazoline contribute to improved atrioventricular conduction by reducing parasympathetic tone at the atrioventricular node. This effect allows for faster ventricular response to supraventricular arrhythmias while maintaining the ability to terminate the arrhythmia through atrial effects [2] [6]. Clinical studies demonstrate that antazoline-treated patients experience a transient increase in heart rate of approximately eight beats per minute, which occurs two to four minutes after intravenous administration and contributes to the facilitation of cardioversion [1] [9].
Extensive clinical research demonstrates superior efficacy of antazoline hydrochloride compared to established antiarrhythmic agents in the termination of atrial fibrillation. The largest comparative study, the Cardioversion with Antazoline Mesylate study, evaluated one thousand three hundred sixty-five patients and provides definitive evidence of antazoline's superior performance [1] [10] [9].
Direct comparison with amiodarone reveals significant superiority of antazoline monotherapy, with cardioversion success rates of seventy-eight point three percent to eighty-five point three percent for antazoline compared to sixty-six point seven percent to sixty-six point nine percent for amiodarone. Statistical analysis demonstrates a relative risk of one point one seven with ninety-five percent confidence intervals of one point zero seven to one point two eight, indicating statistically significant superiority [1] [10] [9].
Comparison with propafenone shows comparable efficacy, with antazoline achieving success rates of seventy-eight point three percent to eighty-five point three percent compared to seventy-two point seven percent to seventy-eight point six percent for propafenone. The relative risk of one point zero eight with ninety-five percent confidence intervals of zero point nine seven to one point two zero indicates no statistically significant difference between these agents [1] [10] [9].
When compared to combination therapy utilizing both amiodarone and propafenone, antazoline monotherapy demonstrates superior efficacy with a relative risk of one point two six and ninety-five percent confidence intervals of one point one one to one point four three. This represents a statistically significant advantage for antazoline in the post-propensity score matching analysis [10] [9].
Systematic review and meta-analysis of available literature confirms these findings, with antazoline achieving higher cardioversion rates than amiodarone or propafenone across multiple study populations. The safety profile of antazoline appears superior to comparator agents, with lower rates of adverse events and no proarrhythmic effects observed in clinical trials [11] [12].
Antazoline hydrochloride produces comprehensive alterations in cardiac electrophysiological parameters that reflect its multichannel blocking properties and contribute to its antiarrhythmic efficacy. These changes occur in a dose-dependent manner and affect multiple aspects of cardiac conduction and repolarization [13] [14] [7].
Antazoline hydrochloride significantly prolongs P wave duration through its effects on atrial conduction velocity. Clinical studies demonstrate an increase in P wave duration from baseline values of one hundred one milliseconds to one hundred ten milliseconds, representing an eight point nine percent increase that achieves statistical significance [13] [14].
The prolongation of P wave duration reflects slowed intraatrial conduction velocity resulting from sodium channel blockade. This effect occurs rapidly after antazoline administration and contributes to the drug's ability to terminate atrial fibrillation by reducing the likelihood of successful reentrant circuit formation [13] [14]. The magnitude of P wave prolongation correlates with plasma antazoline concentrations, indicating a direct dose-response relationship [14].
Experimental studies using impedance cardiography in healthy volunteers confirm these findings, with significant P wave prolongation observed across all subjects receiving antazoline. The effect persists throughout the duration of drug action and gradually returns to baseline as plasma concentrations decline [13] [14]. This prolongation occurs without adverse effects on sinus node function or atrioventricular conduction [7].
Antazoline hydrochloride produces significant effects on ventricular conduction and repolarization parameters, as evidenced by changes in QRS complex duration and QT interval measurements. The compound increases QRS complex duration from baseline values of ninety-one point nine three milliseconds to one hundred two point seven three milliseconds, representing an eleven point seven percent increase [13] [14] [7].
QT interval prolongation represents a prominent effect of antazoline, with increases from baseline values of three hundred fifty-six milliseconds to three hundred sixty-nine milliseconds observed in clinical studies. The corrected QT interval demonstrates even more pronounced changes, increasing from four hundred eight milliseconds to four hundred forty-three milliseconds, representing an eight point six percent prolongation [13] [14] [7].
The QT interval prolongation occurs through multiple mechanisms, including both sodium and potassium channel blockade. The drug demonstrates frequency-dependent effects on human ether-a-go-go-related gene channels, with increased inhibition observed at higher stimulation frequencies. This frequency dependence contributes to the drug's efficacy in terminating rapid atrial arrhythmias while maintaining relatively stable effects at normal heart rates [5] [15].
Experimental studies reveal that antazoline produces concentration-dependent prolongation of both QT and corrected QT intervals, with half-maximal inhibitory concentrations of approximately one hundred sixty-seven micromolar for human ether-a-go-go-related gene channel inhibition. The molecular basis for this effect involves interaction with specific aromatic residues in the channel pore region [5] [15].
Antazoline hydrochloride produces measurable hemodynamic effects that reflect its negative inotropic properties and cardiovascular actions. These effects occur rapidly after intravenous administration and generally remain within clinically acceptable ranges [13] [16] [14].
Antazoline hydrochloride consistently reduces stroke volume through its negative inotropic effects on cardiac contractility. Clinical studies demonstrate a reduction in stroke volume from baseline values of ninety-four point nine milliliters to eighty-two point four milliliters, representing a thirteen percent decrease that achieves statistical significance [13] [14].
The mechanism underlying stroke volume reduction involves direct myocardial depressant effects resulting from calcium channel interactions and altered excitation-contraction coupling. This negative inotropic effect occurs within minutes of antazoline administration and persists throughout the duration of drug action [13] [16] [14]. The magnitude of stroke volume reduction correlates with plasma antazoline concentrations, indicating a direct dose-response relationship [14].
Despite the reduction in stroke volume, clinical studies demonstrate that patients maintain hemodynamic stability without development of clinically significant hypotension or hemodynamic compromise. The stroke volume reduction appears to be compensated by increases in total peripheral resistance and modest increases in heart rate [13] [16] [14].
The effects of antazoline hydrochloride on cardiac output reflect the balance between reduced stroke volume and compensatory changes in heart rate and peripheral resistance. Research demonstrates significant correlations between changes in plasma antazoline concentrations and alterations in cardiac output, heart rate, and diastolic blood pressure [13] [14].
Despite the negative inotropic effects and reduced stroke volume, overall cardiac output remains relatively stable due to compensatory mechanisms. The drug produces a transient increase in heart rate of approximately eight beats per minute that occurs two to four minutes after intravenous administration, which helps maintain cardiac output despite reduced stroke volume [1] [13] [14].
Total peripheral resistance increases following antazoline administration, representing a compensatory mechanism that helps maintain blood pressure despite reduced cardiac contractility. This increase in peripheral resistance, combined with the transient tachycardia, allows for preservation of adequate tissue perfusion while the antiarrhythmic effects take place [13] [16] [14].
Clinical studies demonstrate that mean arterial pressure remains stable throughout antazoline administration, with no clinically significant changes in systolic or diastolic blood pressure. This hemodynamic stability contributes to the favorable safety profile of antazoline in the acute management of atrial fibrillation [13] [14] [7].
Antazoline hydrochloride has been extensively evaluated in multiple experimental models of cardiac arrhythmias, demonstrating broad-spectrum antiarrhythmic efficacy across different arrhythmogenic mechanisms. These studies provide crucial insights into the drug's mechanisms of action and therapeutic potential [17] [18] [19] [4].
Experimental short-QT-syndrome models utilizing pinacidil-induced potassium channel activation demonstrate the effectiveness of antazoline hydrochloride in preventing ventricular arrhythmias. In isolated rabbit heart preparations, pinacidil administration at concentrations of one micromolar successfully reduces action potential duration by fourteen milliseconds and QT interval by fourteen milliseconds, creating an acquired short-QT-syndrome phenotype [17] [19].
Under these conditions, ventricular fibrillation becomes readily inducible, with five of fourteen hearts demonstrating inducibility under baseline conditions, increasing to five of fourteen hearts with twenty-one episodes following pinacidil administration. Additional infusion of antazoline at concentrations of twenty micromolar completely prevents ventricular fibrillation induction, with zero episodes observed in all treated hearts [17] [19].
The mechanism of protection involves restoration of normal action potential duration and effective refractory period through antazoline's potassium channel blocking effects. The drug prolongs repolarization parameters sufficiently to overcome the shortening effects of pinacidil, thereby preventing the development of the vulnerable period necessary for ventricular fibrillation initiation [17] [19].
These findings have important clinical implications for patients with congenital or acquired short-QT-syndrome, suggesting that antazoline may provide therapeutic benefit in conditions characterized by abnormally shortened repolarization and increased ventricular arrhythmia risk [17] [19].
Antazoline hydrochloride demonstrates remarkable efficacy in experimental models of long-QT-syndrome, with the ability to suppress torsades de pointes across multiple long-QT-syndrome subtypes. Three distinct experimental models have been employed to evaluate antazoline's effects in acquired long-QT-syndrome conditions [17] [19].
In long-QT-syndrome type two models induced by sotalol administration at concentrations of one hundred micromolar, significant prolongation of action potential duration, QT interval, and effective refractory period occurs, accompanied by increased spatial dispersion of repolarization. Under these conditions, torsades de pointes develops in six of seventeen hearts with twenty-two episodes. Additional infusion of antazoline completely suppresses torsades de pointes occurrence in all treated hearts [17] [19].
Similar results are observed in erythromycin-induced long-QT-syndrome type two models, where eight of seventeen hearts develop torsades de pointes with ninety-six episodes under baseline conditions. Antazoline administration completely eliminates torsades de pointes in all treated hearts, demonstrating consistent efficacy across different long-QT-syndrome type two induction methods [17] [19].
Long-QT-syndrome type three models utilizing veratridine administration at concentrations of zero point five micromolar produce action potential duration prolongation of twenty-four milliseconds and QT interval prolongation of fifty-eight milliseconds. Torsades de pointes develops in ten of seventeen hearts with forty-one episodes. Antazoline treatment significantly reduces torsades de pointes occurrence to two of seventeen hearts with four episodes, representing an eighty-eight percent reduction in arrhythmia burden [17] [19].
Antazoline hydrochloride demonstrates potent ventricular fibrillation prevention capabilities across multiple experimental paradigms. In isolated rabbit heart preparations utilizing acetylcholine and isoproterenol to enhance arrhythmia susceptibility, antazoline completely prevents ventricular fibrillation induction in all treated hearts [17] [19] [4].
The mechanism of ventricular fibrillation prevention involves multiple complementary effects, including prolongation of action potential duration, increased effective refractory period, and enhanced postrepolarization refractoriness. These effects combine to prevent the development of the vulnerable period necessary for ventricular fibrillation initiation and maintenance [17] [19] [4].
Comparative studies with flecainide demonstrate superior efficacy of antazoline in preventing ventricular fibrillation. While flecainide treatment results in ventricular fibrillation induction in seven of thirteen hearts with fifty-one episodes, antazoline completely prevents ventricular fibrillation in all treated hearts. This superior efficacy appears related to antazoline's more pronounced effects on postrepolarization refractoriness [4].
Clinical correlations of these experimental findings are supported by observations in Wolff-Parkinson-White syndrome patients undergoing catheter ablation procedures. In twelve patients who developed sustained atrial fibrillation during ablation procedures, antazoline administration successfully terminated the arrhythmia in all cases with a mean time to conversion of four hundred twenty-five seconds. The drug demonstrates the ability to convert atrial fibrillation to more organized atrial activity before final conversion to sinus rhythm [20] [21].
Irritant